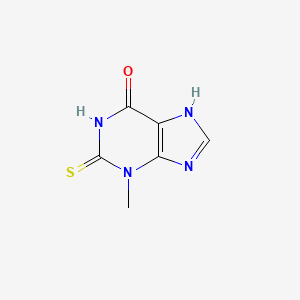

2-Mercapto-3-methyl-3H-purin-6(9H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-sulfanylidene-7H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLBFNHCWKVCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=S)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28139-02-8 | |

| Record name | 3-methyl-2-sulfanylidene-2,3,6,7-tetrahydro-1H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of 2 Mercapto 3 Methyl 3h Purin 6 9h One

Quantum Chemical Parameters and Reactivity Studies

Molecular Electrostatic Potential Surfaces (MEPS) for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue signifies regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow areas represent intermediate potential values.

For 2-Mercapto-3-methyl-3H-purin-6(9H)-one, the MEP surface would highlight specific reactive zones. The most negative potential (red) is anticipated to be localized around the oxygen atom of the carbonyl group (C=O) and the sulfur atom of the mercapto group (C=S or S-H), as these are the most electronegative atoms in the molecule. These sites represent the primary centers for electrophilic attack.

Tautomerism and Isomeric Stability Studies

Thiopurine derivatives, including this compound, can exist in various tautomeric forms due to proton migration between heteroatoms. The primary tautomerism involves the thiol-thione equilibrium (C-SH vs. C=S) and the keto-enol equilibrium (C=O vs. C-OH). The presence of multiple nitrogen atoms in the purine (B94841) ring further increases the number of possible tautomers.

Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the relative stabilities of these tautomers. By calculating the total electronic energy of the optimized geometry for each isomer, researchers can determine the most stable form in the gas phase or in different solvents. For many thiopurines, the thione and keto forms are generally found to be more stable than their corresponding thiol and enol tautomers.

For this compound, the principal tautomers of interest would be:

Thione-Keto form: The structure as named, with C=S and C=O groups.

Thiol-Keto form: With an S-H group and a C=O group.

Thione-Enol form: With a C=S group and a C-OH group.

Thiol-Enol form: With an S-H group and a C-OH group.

The relative energies determine the equilibrium population of each tautomer. The most stable isomer is the one that predominates under physiological conditions and is typically considered the bioactive conformation.

| Tautomeric Form | Relative Energy (kcal/mol) | Relative Population at 298.15 K (%) |

|---|---|---|

| Thione-Keto | 0.00 | >99 |

| Thiol-Keto | +5.8 | <1 |

| Thione-Enol | +11.2 | <0.1 |

| Thiol-Enol | +16.5 | <0.1 |

Thermodynamic Property Calculations

Theoretical calculations are invaluable for determining the thermodynamic properties of a molecule, which are essential for understanding its stability, reactivity, and behavior in chemical reactions. Using statistical thermodynamics in conjunction with quantum chemical calculations (like DFT), key parameters such as standard enthalpy (H°), standard entropy (S°), and Gibbs free energy (G°) can be computed.

These calculations are typically performed after geometric optimization to find the lowest energy structure. Vibrational frequency analysis is then carried out to confirm the structure is a true minimum on the potential energy surface and to compute the thermodynamic functions. The results provide insight into the spontaneity and energy changes associated with potential reactions involving the molecule. For instance, negative Gibbs free energy values for a metabolic pathway would indicate a spontaneous process.

| Property | Value |

|---|---|

| Zero-point Energy (kcal/mol) | 105.7 |

| Enthalpy (H°) (kcal/mol) | 114.2 |

| Gibbs Free Energy (G°) (kcal/mol) | 78.5 |

| Entropy (S°) (cal/mol·K) | 119.7 |

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For purine analogs, QSAR studies are instrumental in designing new derivatives with enhanced potency or selectivity.

The derivation of a QSAR model involves several steps:

Data Set Collection: A series of purine analogs structurally related to this compound with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the series. These can include properties like LogP (lipophilicity), molecular weight, molar refractivity, and quantum chemical descriptors like HOMO/LUMO energies.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model training) techniques.

A validated QSAR model can elucidate which structural features are crucial for activity. For example, a model might show that increased lipophilicity and the presence of a hydrogen bond donor at a specific position enhance the inhibitory activity of purine derivatives against a target enzyme. This knowledge can then be used to predict the activity of novel compounds like this compound and to guide the synthesis of more effective therapeutic agents.

| Equation | Statistical Parameters |

|---|---|

| log(1/IC50) = 0.45(LogP) - 0.91(HOMO) + 1.23*(H-Bond Donors) - 3.14 | n = 34 |

| r² = 0.83 | |

| q² = 0.76 | |

| F = 45.8 |

(Note: This is an illustrative equation. 'n' is the number of compounds, 'r²' is the coefficient of determination, 'q²' is the cross-validated r², and 'F' is the F-test value.)

Coordination Chemistry of 2 Mercapto 3 Methyl 3h Purin 6 9h One As a Ligand

Ligand Properties of Thiopurines and Related Heterocyclic Thiones

Thiopurines, including 2-Mercapto-3-methyl-3H-purin-6(9H)-one, and other heterocyclic thiones possess unique properties that make them effective ligands in the formation of metal complexes. Their coordination behavior is primarily dictated by the presence of sulfur and nitrogen atoms, which can act as electron-pair donors.

Donor Atoms and Binding Sites (Sulfur, Nitrogen)

The primary donor atoms in this compound are the sulfur atom of the mercapto group and the nitrogen atoms within the purine (B94841) ring system. The exocyclic sulfur atom is a soft donor and typically forms strong bonds with soft metal ions. The nitrogen atoms of the purine ring are harder donor sites. The specific nitrogen atom involved in coordination can vary depending on steric and electronic factors, as well as the reaction conditions and the nature of the metal ion.

Coordination Modes (Monodentate, Bidentate, Polydentate)

Thiopurine ligands can exhibit a range of coordination modes, acting as monodentate, bidentate, or even polydentate ligands. mdpi.com

Monodentate: In the simplest coordination mode, the ligand binds to a metal center through a single donor atom. mdpi.com For this compound, this typically occurs through the sulfur atom.

Bidentate: The ligand can also chelate to a metal ion using two donor atoms simultaneously. mdpi.com Common bidentate coordination for this thiopurine would involve the sulfur atom and a nitrogen atom from the purine ring, forming a stable chelate ring.

Polydentate/Bridging: In some instances, the ligand can act as a bridging ligand, coordinating to two or more metal centers simultaneously, leading to the formation of polynuclear complexes. This can occur through the sulfur atom and multiple nitrogen atoms.

Synthesis of Metal Complexes Involving Thiopurine Ligands

The synthesis of metal complexes with this compound and other thiopurine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Formation of Complexes with Transition Metals (e.g., Pd(II), Cu(II))

Transition metals, known for their variable oxidation states and coordination numbers, readily form complexes with thiopurine ligands.

Palladium(II) Complexes: The synthesis of Pd(II) complexes often involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the thiopurine ligand in a solvent like ethanol or a mixture of solvents. The resulting complexes can feature the ligand in various coordination modes.

Copper(II) Complexes: Copper(II) salts, for instance, copper(II) acetate or copper(II) chloride, react with thiopurine ligands to form complexes. The geometry of the resulting Cu(II) complexes can range from square planar to distorted octahedral, depending on the stoichiometry and the nature of other coordinating ligands.

Complexation with Other Metal Ions (e.g., Antimony(III), Iron(II)/Iron(III))

Beyond the common transition metals, thiopurine ligands also form stable complexes with other metal ions.

Antimony(III) Complexes: The reaction of antimony(III) chloride with thiopurine ligands in a suitable solvent yields antimony(III) complexes. These complexes are of interest for their potential biological activities.

Iron(II)/Iron(III) Complexes: Iron complexes with thiopurine ligands can be synthesized by reacting iron(II) or iron(III) salts with the ligand under controlled conditions. The oxidation state of the iron in the final complex is influenced by the reaction environment and the reducing or oxidizing properties of the ligand and other reagents present.

Structural Characterization of Coordination Compounds

| Technique | Expected Observations for Metal Complexes of this compound |

| X-ray Crystallography | Would provide definitive bond lengths (e.g., M-S, M-N) and angles, confirming the coordination geometry (e.g., square planar, tetrahedral, octahedral) and the specific atoms of the ligand involved in bonding. |

| Infrared (IR) Spectroscopy | A shift in the ν(C=S) stretching frequency upon coordination to the metal ion would indicate sulfur bonding. Changes in the vibrational frequencies of the purine ring would suggest nitrogen coordination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In ¹H NMR, shifts in the signals of protons near the coordination sites (e.g., N-H, C-H of the purine ring) would be observed. ¹³C NMR would show corresponding shifts for the carbon atoms. |

| UV-Visible Spectroscopy | The electronic spectra would show bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands, providing information about the electronic structure and geometry of the complex. |

X-ray Diffraction Studies of Complex Geometries

X-ray diffraction analysis is a powerful technique for the definitive determination of the three-dimensional structure of metal complexes in the solid state. While specific crystal structures for complexes of this compound are not abundantly available in the reviewed literature, extensive studies on the coordination of the closely related 6-mercaptopurine (B1684380) (6-MP) and its derivatives provide significant insights into the expected coordination modes.

In metal complexes of 6-mercaptopurine, the ligand has been observed to coordinate to metal ions in various fashions. For instance, in dichloro(6-mercaptopurinium)copper(I), the purine ligand coordinates to the copper(I) ion through the sulfur atom acs.org. In contrast, dichlorotetrakis(6-mercaptopurine)cadmium(II) and bis(6-mercaptopurinato)cadmium(II) dihydrate exhibit coordination through both nitrogen and sulfur atoms, showcasing the versatile binding nature of the 6-mercaptopurine ligand acs.org.

The geometry of the resulting complexes can vary significantly depending on the metal ion and the stoichiometry of the reaction. For example, a distorted octahedral geometry is common for many transition metal complexes with Schiff base ligands derived from heterocyclic compounds researchgate.net. Similarly, powder X-ray diffraction studies on Co(II), Ni(II), and Cu(II) complexes with a bidentate Schiff base ligand have revealed monoclinic and triclinic crystal systems spuvvn.edu. For instance, the analysis of a Zn(II) complex showed sharp diffraction peaks, indicating a crystalline nature, which can be altered by the incorporation of water molecules into the coordination sphere researchgate.net.

Based on these related studies, it is anticipated that this compound would coordinate to metal ions primarily through the exocyclic sulfur atom, which is a soft donor and has a high affinity for many transition metals. The nitrogen atoms of the purine ring, particularly N7 and N9 (if deprotonated), are also potential coordination sites. The methyl group at the N3 position is likely to sterically hinder coordination at this site and may electronically influence the preferred binding at other positions. The resulting complex geometries are expected to range from linear and tetrahedral to square planar and octahedral, depending on the coordination number of the metal ion and the number of ligand molecules involved.

Table 1: Crystallographic Data for Representative Metal Complexes of Related Purine Ligands

| Complex | Metal Ion | Coordination Geometry | Crystal System | Reference |

| Dichloro(6-mercaptopurinium)copper(I) | Cu(I) | --- | --- | acs.org |

| Dichlorotetrakis(6-mercaptopurine)cadmium(II) | Cd(II) | --- | --- | acs.org |

| Bis(6-mercaptopurinato)cadmium(II) dihydrate | Cd(II) | --- | --- | acs.org |

| Ni(d-tG)₃₂·2H₂O (d-tG = 2'-deoxy-6-thioguanosine) | Ni(II) | Distorted Octahedral | --- | researchgate.net |

| Co(II) complex with a bidentate Schiff base | Co(II) | --- | Monoclinic | spuvvn.edu |

| Ni(II) complex with a bidentate Schiff base | Ni(II) | --- | Triclinic | spuvvn.edu |

Note: Specific crystallographic parameters are highly dependent on the individual complex and are detailed in the cited literature.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand bonding in coordination complexes, especially when single crystals for X-ray diffraction are not readily obtainable. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to probe the interactions between metal ions and ligands like this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. The IR spectrum of the free ligand exhibits characteristic vibrational bands for C=O, C=S, C=N, and N-H groups. Upon complexation, shifts in the positions of these bands provide evidence of metal-ligand bond formation. For instance, a shift in the ν(C=S) band to a lower frequency is indicative of coordination through the sulfur atom. Similarly, changes in the vibrational frequencies of the purine ring can suggest the involvement of nitrogen atoms in coordination. In studies of metal complexes with thiourea derivatives, a shift in the ν(C=S) stretching frequency to a lower wavenumber indicates coordination through the sulfur atom mdpi.com.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes in solution or the solid state can provide information about the geometry of the coordination sphere around the metal ion. The spectra of the free ligand typically show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions. Upon coordination to a metal ion, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. The positions and intensities of these bands are characteristic of the coordination geometry. For example, the electronic spectra of Ni(II) and Cu(II) complexes can be indicative of square planar or octahedral geometries nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand and how it is altered upon coordination. The chemical shifts of protons and carbons near the coordination sites will be affected by the metal ion. For diamagnetic complexes, changes in the chemical shifts of the N-H and C-H protons of the purine ring can help to identify the nitrogen atoms involved in binding. In complexes of thiourea derivatives, shifts in the ¹³C NMR signal of the thiocarbonyl carbon suggest coordination through the sulfur atom mdpi.com.

Table 2: Expected Spectroscopic Changes upon Coordination of this compound

| Spectroscopic Technique | Observed Parameter | Expected Change upon Coordination | Implication |

| Infrared (IR) | ν(C=S) stretching frequency | Shift to lower wavenumber | Coordination via the sulfur atom |

| Purine ring vibrations | Shifts in band positions | Involvement of ring nitrogen atoms in coordination | |

| Ultraviolet-Visible (UV-Vis) | Absorption bands | Appearance of new bands in the visible region (d-d transitions, LMCT) | Information on coordination geometry |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts of protons and carbons near potential donor atoms | Significant changes in chemical shifts | Identification of coordination sites |

Influence of Metal Ions on Ligand Structure and Reactivity

One of the most significant effects is the potential for the metal ion to facilitate the deprotonation of the ligand. The N-H protons of the purine ring become more acidic upon coordination, which can lead to the formation of anionic ligands that can act as bridging units between metal centers, resulting in the formation of polynuclear complexes or coordination polymers.

Furthermore, the coordination of a metal ion can influence the redox properties of the ligand. The metal-ligand interaction can stabilize or destabilize different oxidation states of both the metal and the ligand. The reactivity of the coordinated ligand can also be modified. For instance, the coordinated sulfur atom may become more or less susceptible to oxidation or other chemical reactions. In some cases, the biological activity of a ligand is enhanced upon coordination to a metal ion researchgate.net. The structural changes induced by the metal ion can affect how the molecule interacts with biological targets.

The nature of the metal ion itself plays a crucial role in determining the extent of these effects. Hard metal ions will have a greater affinity for hard donor atoms like oxygen and nitrogen, while soft metal ions will prefer the soft sulfur donor. The size and charge of the metal ion will also influence the resulting structure and stability of the complex.

Mechanistic Insights into Biological Interactions of 2 Mercapto 3 Methyl 3h Purin 6 9h One Analogues

Interaction with Enzymes and Biological Targets

Purine (B94841) analogues can interact with a variety of enzymes involved in purine metabolism, often leading to the inhibition of their activity. These interactions are crucial for their potential therapeutic effects.

Analogues of 2-Mercapto-3-methyl-3H-purin-6(9H)-one would be expected to target key enzymes in the purine salvage and catabolism pathways. Enzymes such as purine nucleoside phosphorylase (PNP) and xanthine oxidase are common targets for modified purines. The introduction of a mercapto group and a methyl group at specific positions on the purine ring can alter the electronic and steric properties of the molecule, potentially leading to inhibitory activity. However, specific inhibitory constants (K_i) and IC50 values for this compound are not documented in the available literature.

The way in which a purine analogue binds to the active site of an enzyme determines its inhibitory effect. This is governed by various non-covalent interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For an analogue of this compound, docking studies would be instrumental in visualizing its interaction with the amino acid residues within the active site of a target enzyme. These studies could reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-enzyme complex. Without specific studies on this compound, any detailed description of its binding mode would be speculative.

Enzyme kinetic assays are performed to determine the mechanism of enzyme inhibition. The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be elucidated by measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. This information is critical for understanding how the inhibitor affects the enzyme's function. For instance, a competitive inhibitor would likely bind to the same active site as the natural substrate. No kinetic data for the inhibition of enzymes by this compound is currently available.

Purine nucleoside phosphorylases (PNPs) are key enzymes in the purine salvage pathway that catalyze the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides. The substrate specificity of PNPs varies between different organisms. While PNPs can recognize and process a range of natural purine nucleosides, their ability to act on modified purines, such as a nucleoside derivative of this compound, would need to be experimentally determined. Such studies would clarify whether the modified purine can act as a substrate, a prodrug that is activated by PNP, or an inhibitor.

Binding Modes and Active Site Interactions

Interference with Purine Metabolic Pathways

By inhibiting key enzymes, purine analogues can disrupt the delicate balance of purine metabolism. This can lead to an accumulation of certain metabolites and a depletion of others, ultimately affecting processes like DNA and RNA synthesis and cellular energy metabolism. The specific impact of this compound on the intricate network of purine metabolic pathways remains an area for future investigation.

Inhibition of Nucleotide Interconversions

Information regarding the specific inhibitory effects of this compound on nucleotide interconversions is not available in the current scientific literature.

Disruption of De Novo Purine Synthesis

Detailed research on the disruption of de novo purine synthesis by this compound has not been published.

Incorporation into Nucleic Acids

There is no available data to confirm or deny the incorporation of this compound into DNA or RNA.

Pharmacological Significance of Purine Analogue-Enzyme Interactions

The pharmacological significance of enzyme interactions with this compound is not documented in the scientific literature.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The existing body of scientific literature on 2-Mercapto-3-methyl-3H-purin-6(9H)-one establishes it as a significant heterocyclic compound, primarily recognized as a methylated thiopurine derivative. Research to date has largely concentrated on foundational aspects, including its chemical synthesis and basic spectroscopic characterization. It is often utilized as a precursor or intermediate in the synthesis of more complex purine (B94841) analogs and as a ligand in the formation of metal complexes. Investigations have touched upon its tautomeric forms and the structural influence of the N-3 methyl group. However, the full extent of its chemical reactivity, physical properties, and biological activity remains an area with considerable room for in-depth investigation. The current landscape suggests that while the groundwork has been laid, the potential applications and deeper scientific understanding of this compound are far from being fully realized.

Unexplored Avenues in Synthesis and Derivatization

While methods for the synthesis of this compound have been established, significant opportunities exist for methodological improvement and expansion of its chemical space through derivatization.

Future research in synthesis should focus on:

Flow Chemistry: Implementation of continuous flow processes could offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety for scalable production.

Catalytic Methods: Exploration of novel catalytic systems to facilitate key bond-forming reactions in the purine ring synthesis could provide more direct and versatile pathways.

Derivatization strategies offer vast potential for creating novel molecular entities:

S-Alkylation and S-Arylation: Systematic exploration of reactions at the sulfur atom to introduce a wide variety of functional groups, thereby modulating solubility, electronic properties, and biological activity.

N-9 Functionalization: The nitrogen at the 9-position presents another key site for derivatization, allowing for the attachment of diverse substituents that can influence the molecule's steric and electronic profile.

Ring Modification: Advanced organic chemistry techniques could be employed to modify the purine core itself, leading to novel scaffolds with unique properties.

A systematic approach to creating a library of derivatives would be invaluable for structure-activity relationship (SAR) studies, particularly for screening for new therapeutic agents or materials.

Advancements in Spectroscopic and Computational Characterization

A deeper understanding of the physicochemical properties of this compound can be achieved by leveraging modern analytical and computational techniques. nih.govresearchgate.net

Advanced Spectroscopic Methods:

Multi-nuclear and 2D NMR: Techniques such as HMBC and HSQC can provide unambiguous assignment of proton and carbon signals and offer insights into the molecule's connectivity and tautomeric equilibrium in solution. mdpi.com

Solid-State NMR: This can elucidate the molecular structure and intermolecular interactions in the solid state, providing complementary information to single-crystal X-ray diffraction.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition, while techniques like tandem MS can help in structural elucidation of its derivatives and metabolites.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be employed to predict and corroborate experimental findings. nih.gov Key areas of application include optimizing molecular geometry, calculating spectroscopic data (NMR, IR, Raman), determining frontier molecular orbital energies (HOMO-LUMO), and mapping the molecular electrostatic potential to predict reactive sites. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules over time.

| Technique | Information Gained | Potential Application |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals, J-coupling, long-range correlations. | Precise structural confirmation of new derivatives. mdpi.com |

| Solid-State NMR | Structure and packing in the solid phase, polymorphism studies. | Characterization of crystalline forms for material science. |

| DFT Calculations | Optimized geometry, vibrational frequencies, electronic properties, NMR shifts. | Aiding spectral interpretation and understanding reactivity. nih.gov |

| MD Simulations | Conformational flexibility, solvent interactions, binding dynamics. | Predicting behavior in biological systems or solutions. |

Future Directions in Coordination Chemistry of Thiopurine Ligands

As a thiopurine, this compound is an excellent candidate for use as a ligand in coordination chemistry. researchgate.netnih.gov The presence of multiple heteroatom donors (N, S) allows for versatile binding modes to a wide range of metal ions.

Key future research directions include:

Synthesis of Novel Complexes: Exploring coordination with a broader array of transition metals, lanthanides, and main group elements to create complexes with diverse geometries and electronic structures. sdu.dkmdpi.com

Structural Diversity: Investigating the factors that control the formation of mononuclear complexes, polynuclear clusters, and coordination polymers or Metal-Organic Frameworks (MOFs). sdu.dk The interplay between the metal ion's preferred coordination geometry and the ligand's steric and electronic properties will be critical.

Functional Materials: Designing and synthesizing coordination complexes with specific functional properties, such as luminescence for sensing or imaging, magnetism for data storage, or catalytic activity for organic transformations. sdu.dk

Bioinorganic Chemistry: Developing metal complexes with potential therapeutic or diagnostic applications. researchgate.net This includes designing compounds that can act as enzyme inhibitors or as targeted drug delivery vehicles. researchgate.net

The unique features of the 3-methyl-thiopurine scaffold could lead to complexes with novel topologies and reactivity, making this a particularly fruitful area for exploration. researchgate.net

Outlook on Biological Mechanism Elucidation and Target Identification

Building upon the well-known biological roles of other thiopurines (e.g., azathioprine (B366305), 6-mercaptopurine), a critical future direction is the detailed investigation of the biological activity of this compound and its derivatives.

Future research should prioritize:

Screening for Biological Activity: Comprehensive screening of the compound and its derivatives against a wide range of biological targets, including enzymes (e.g., kinases, phosphatases), receptors, and various cell lines (e.g., cancer, microbial).

Mechanism of Action Studies: For any identified bioactive compounds, elucidating the specific molecular mechanism is paramount. This involves identifying the direct molecular target(s) and understanding how interaction with the target leads to a cellular response.

Target Identification: Utilizing modern chemical biology and proteomic approaches, such as affinity chromatography-mass spectrometry or activity-based protein profiling, to identify the specific proteins that the compound binds to within a cell.

Metabolic Profiling: Investigating the metabolic fate of the compound in relevant biological systems to identify potential active metabolites or pathways of inactivation.

A thorough understanding of the molecule's biological interactions is essential for translating its chemical novelty into potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Mercapto-3-methyl-3H-purin-6(9H)-one in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting 3-methylhypoxanthine derivatives with phosphorus pentasulfide (P₂S₅) under controlled anhydrous conditions can introduce the thiol group. Purification via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization (using DMF/water mixtures) is critical to isolate the product . Intermediate characterization using thin-layer chromatography (TLC) ensures reaction progress monitoring.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is recommended, targeting ≥98% purity as per analytical standards .

- Structural Confirmation : Use - and -NMR to verify the thiol (-SH) and methyl (-CH₃) groups. For example, the methyl proton signal typically appears as a singlet at δ ~3.3 ppm, while the thiol proton may be observed at δ ~13.5 ppm (broad, exchangeable). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 185.0495 for C₆H₆N₄OS) .

Q. What are the solubility properties of this compound in common solvents, and how does this impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in alkaline solutions (e.g., 1N NaOH, forming a clear 5% w/v solution) due to thiol deprotonation . In organic solvents, moderate solubility is observed in DMSO or DMF, making these suitable for reaction media. Solubility data guide solvent selection for kinetic studies, crystallization, or biological assays.

Advanced Research Questions

Q. How can contradictory results in the tautomeric forms of this compound be resolved using spectroscopic techniques?

- Methodological Answer : Tautomerism between thione (C=S) and thiol (C-SH) forms can lead to conflicting spectral interpretations. To resolve this:

- NMR in DMSO-d₆ : Detect thiol protons (~δ 13.5 ppm) or tautomeric exchange signals.

- X-ray Crystallography : Definitive structural assignment via crystal lattice analysis, though challenges arise due to poor crystallinity.

- IR Spectroscopy : Confirm S-H stretches (~2500 cm⁻¹) or C=S vibrations (~1250 cm⁻¹) .

Q. What strategies can be employed to optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Temperature Control : Maintain 60–80°C during thiolation to balance reactivity and side-product formation.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Optimization : Use aprotic solvents (e.g., THF) to minimize thiol oxidation. A reported yield of 92% was achieved via stepwise reagent addition and inert atmosphere protection .

Q. How does the choice of purification technique affect the isolation of this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Effective for removing polar byproducts (e.g., unreacted starting materials) but may degrade thiol groups if silica gel is acidic.

- Recrystallization : Preferred for high-purity isolation; DMF/water (1:5 v/v) yields needle-like crystals.

- Chelation Resins : For metal-contaminated batches, employ chelating agents (e.g., EDTA) during extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.